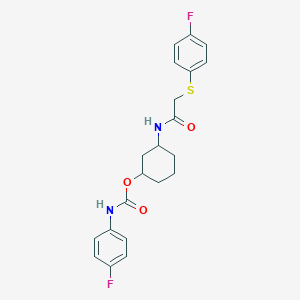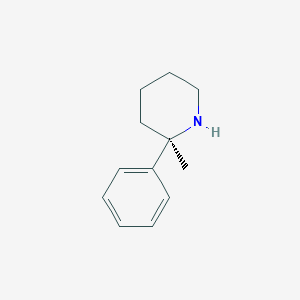![molecular formula C19H23N3O4S B2719545 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1704512-13-9](/img/structure/B2719545.png)
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with unique structural and functional properties. Characterized by its bicyclic structure coupled with a quinazolinone moiety, this compound's intricate configuration lends itself to various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, each demanding precision in both reactant purity and reaction conditions. A typical route might start with the formation of the quinazolinone core, followed by the attachment of the azabicyclo moiety and subsequent functional group modifications to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate scaling up these reactions under stringent conditions to ensure high yield and purity. This often involves the use of high-pressure reactors, temperature control systems, and continuous flow processes to optimize each step of the synthesis.
化学反応の分析
Types of Reactions
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is capable of undergoing various chemical reactions:
Oxidation: : Typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions are common, utilizing reagents like sodium ethoxide.
Common Reagents and Conditions
The reactions often take place under controlled temperatures and in the presence of catalysts or specific solvents to drive the reaction to completion while minimizing side products.
Major Products
Depending on the reaction type, the major products can vary from simple alcohols and amines to more complex derivatives involving additional functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it invaluable in developing new pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is explored for its potential as a therapeutic agent, particularly due to its unique mechanism of action and molecular targets.
Industry
Industrial applications include its use in the production of specialty chemicals and as a building block in material science for creating polymers with specific properties.
作用機序
The compound’s mechanism of action involves binding to specific molecular targets within the cell, modulating pathways that are crucial for maintaining cellular functions. These interactions can alter biochemical processes, leading to desired therapeutic effects in the case of drug development or enhancing material properties in industrial applications.
類似化合物との比較
Similar Compounds
Compounds like 3-(3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one or 3-(3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)-quinazolin-4(3H)-one share structural similarities.
Highlighting Its Uniqueness
What sets 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity, making it a unique candidate for targeted applications.
Exploring the potential of this compound is like unlocking a treasure chest of possibilities in various fields. Fascinating, isn’t it?
特性
IUPAC Name |
3-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-27(25,26)15-10-13-6-7-14(11-15)22(13)18(23)8-9-21-12-20-17-5-3-2-4-16(17)19(21)24/h2-5,12-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPCOKABKANCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)
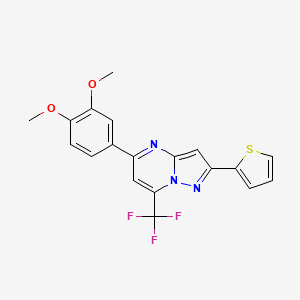
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)
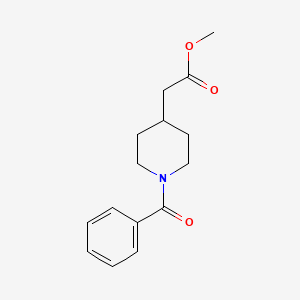
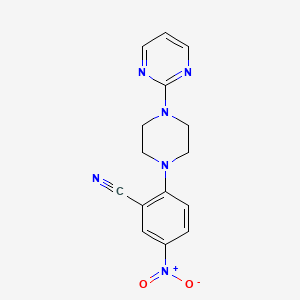
![3-(3-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2719472.png)
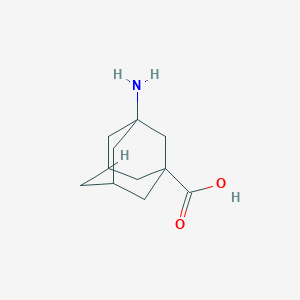
![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/new.no-structure.jpg)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2719477.png)
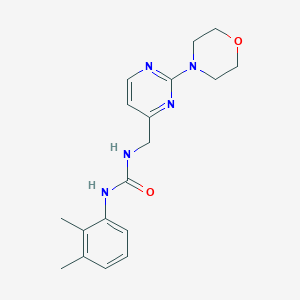
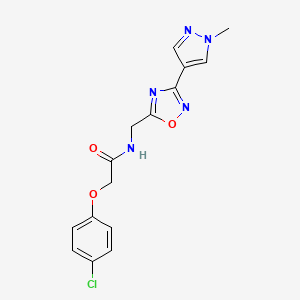
![1-benzhydryl-4-[4-(trifluoromethyl)-2-pyridyl]piperazine](/img/structure/B2719481.png)
